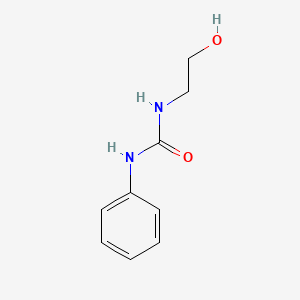

1-(2-Hydroxyethyl)-3-phenylurea

Description

BenchChem offers high-quality 1-(2-Hydroxyethyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFMTSNQZYKQLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190906 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3747-47-5 |

Source

|

| Record name | N-(2-Hydroxyethyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3747-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003747475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and physical properties of 1-(2-Hydroxyethyl)-3-phenylurea CAS 3747-47-5

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-3-phenylurea (CAS 3747-47-5)

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and areas of application for 1-(2-Hydroxyethyl)-3-phenylurea. As a substituted urea, this compound holds interest as a potential intermediate in organic synthesis and for its relationship to molecules with known biological and cosmetic applications.

Core Physicochemical Properties

1-(2-Hydroxyethyl)-3-phenylurea is a solid organic compound. Its structure incorporates a phenyl group, a urea backbone, and a hydroxyethyl side chain, which imparts specific solubility and reactivity characteristics. The terminal hydroxyl group and the N-H protons of the urea moiety allow for significant hydrogen bonding, influencing its melting point and solubility.

Data Summary Table

The following table summarizes the known and predicted physicochemical properties of 1-(2-Hydroxyethyl)-3-phenylurea. Predicted values, common in chemical databases for compounds that are not extensively studied, are derived from computational models and should be considered estimates.

| Property | Value | Source |

| CAS Number | 3747-47-5 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][3][4] |

| Molecular Weight | 180.20 g/mol | [1][3][4] |

| Appearance | Beige Solid / Colorless Crystals | [6] |

| Melting Point | 121 °C | [1] |

| Boiling Point | 320.7 ± 34.0 °C (Predicted) | [1][2] |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 11.75 ± 0.46 (Predicted) | [1] |

| Water Solubility | 1 g/L | |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis and Reaction Pathways

While specific, peer-reviewed synthesis procedures for 1-(2-Hydroxyethyl)-3-phenylurea are not extensively documented, its structure suggests a straightforward and common synthetic route for producing asymmetrically substituted ureas.

Proposed Synthetic Pathway

The most logical and efficient synthesis involves the nucleophilic addition of an amine to an isocyanate. Specifically, reacting phenyl isocyanate with 2-aminoethanol (ethanolamine) would yield the target compound. This reaction is typically rapid and proceeds with high yield at room temperature or with gentle heating.

Caption: Proposed synthesis of 1-(2-Hydroxyethyl)-3-phenylurea.

Context from Related Syntheses

-

Thiourea Analogue: A similar compound, 1-(2-hydroxyethyl)-3-phenylthiourea, was synthesized by reacting phenylisothiocyanate with aminoethanol.[7] This provides strong evidence for the feasibility of the analogous urea synthesis.

-

General Phenylurea Synthesis: Phenylurea itself can be prepared by boiling an aqueous solution of aniline hydrochloride and urea.[8] This method relies on the thermal decomposition of urea into isocyanic acid, which then reacts with the amine. While effective, it can be less specific and produce byproducts compared to the isocyanate route.

Potential Applications and Research Fields

Substituted ureas are a class of compounds with a broad spectrum of documented activities. The specific structure of 1-(2-Hydroxyethyl)-3-phenylurea suggests several areas for further investigation.

-

Pharmaceutical Intermediates: The core structure is a valuable scaffold in medicinal chemistry. It can serve as a starting material for synthesizing more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor agonists.[9][10]

-

Agrochemicals: Phenylurea derivatives have a long history of use as herbicides. While this specific compound is not a known agrochemical, its structure fits the general profile, suggesting it could be explored in the development of new plant growth regulators.[9]

-

Cosmetic Science: The related compound Hydroxyethyl Urea is used in cosmetics as a humectant and skin conditioning agent. The presence of the hydroxyethyl group in 1-(2-Hydroxyethyl)-3-phenylurea suggests it may possess similar moisturizing properties, making it a candidate for formulation studies in skin and hair care.

-

Material Science: Urea derivatives are used as components in polymers and resins. The hydroxyl group offers a reactive site for polymerization, indicating potential use in creating novel materials.[7][9]

Caption: Relationship between structural motifs and potential applications.

Experimental Methodologies

For researchers working with or synthesizing this compound, a robust workflow for validation is critical. The following protocols outline a standard, self-validating system for synthesis and characterization.

Caption: A validated workflow for synthesis and analysis.

Protocol 1: Representative Synthesis

Objective: To synthesize 1-(2-Hydroxyethyl)-3-phenylurea.

-

Preparation: In a fume hood, add 2-aminoethanol (1.0 equivalent) to a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.

-

Reaction: Slowly add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution at room temperature. An ice bath can be used to control the exothermic reaction if necessary.

-

Monitoring: Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Workup: If a precipitate forms, collect the solid product by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Protocol 2: Characterization by NMR Spectroscopy

Objective: To confirm the chemical structure.

-

Sample Prep: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for visualizing N-H and O-H protons).

-

¹H NMR Analysis:

-

Aromatic Protons: Expect a multiplet in the ~7.0-7.5 ppm region corresponding to the phenyl group.

-

N-H Protons: Expect two distinct signals (broad singlets or triplets) for the two different urea protons. In DMSO, these can appear between 6.0 and 9.0 ppm.

-

O-H Proton: Expect a triplet for the hydroxyl proton.

-

Methylene Protons (-CH₂-): Expect two triplets (or more complex multiplets due to coupling with N-H) in the ~3.0-3.6 ppm region for the two methylene groups of the hydroxyethyl chain.

-

-

¹³C NMR Analysis: Expect distinct signals for the carbonyl carbon (~155-160 ppm), the aromatic carbons (~120-140 ppm), and the two aliphatic carbons of the ethyl group (~40-65 ppm).

Protocol 3: Purity Assessment by HPLC

Objective: To determine the purity of the final compound.

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Column: Use a standard reverse-phase C18 column.

-

Sample Prep: Prepare a stock solution of the compound in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Inject 5-10 µL of the sample. Monitor the elution profile using a UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Data Interpretation: A pure sample should exhibit a single major peak. Purity can be calculated based on the area percentage of the main peak relative to all other peaks.

Safety and Handling

Safety data for this specific compound is limited. Therefore, it should be handled with the care afforded to all novel laboratory chemicals. Information from related phenylurea compounds suggests the following precautions.

-

General Handling: Avoid contact with skin and eyes.[6] Do not breathe dust. Wash hands thoroughly after handling.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: If handling as a powder, use a dust mask or work in a ventilated hood.

-

-

Toxicology: While data for CAS 3747-47-5 is not available, other substituted ureas can be harmful if swallowed or in contact with skin. One safety data sheet for a related compound notes it may be very toxic by ingestion. All uncharacterized compounds should be treated as potentially hazardous.

-

Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.

Conclusion

1-(2-Hydroxyethyl)-3-phenylurea (CAS 3747-47-5) is a compound with a straightforward chemical structure and clear potential as a building block in multiple scientific domains. Its synthesis is accessible through standard organic chemistry techniques. While comprehensive experimental data is sparse, its structural similarity to compounds with known utility in pharmaceuticals, cosmetics, and material science makes it a person of interest for researchers exploring new molecules in these fields. Adherence to rigorous synthesis, purification, and characterization workflows, combined with prudent safety measures, is essential for any investigation involving this compound.

References

-

El-Gazzar, A. B. A., et al. (n.d.). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2029. Available at: [Link]

-

Appchem. (n.d.). 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5. Retrieved from: [Link]

-

NextSDS. (n.d.). 1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. Retrieved from: [Link]

-

Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-. Organic Syntheses, 09, 78. Available at: [Link]

-

Cosmetic Ingredient Review. (2019). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from: [Link]

-

PubChem. (n.d.). 1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)urea. Retrieved from: [Link]

-

PubChemLite. (n.d.). 1-(2-methoxyethyl)-3-phenylurea (C10H14N2O2). Retrieved from: [Link]

- Google Patents. (n.d.). EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.

-

Kumar, S., et al. (2010). 1-(2-Aminoethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o113. Available at: [Link]

-

Mague, J. T., et al. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o88–o89. Available at: [Link]

Sources

- 1. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. appchemical.com [appchemical.com]

- 4. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]

- 5. nextsds.com [nextsds.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-(2-Hydroxyethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents [patents.google.com]

Mechanism of action of 1-(2-Hydroxyethyl)-3-phenylurea in biological assays

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Hydroxyethyl)-3-phenylurea in Biological Assays

Introduction

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a wide array of biological activities.[1][2] The ability of the urea moiety to form robust hydrogen bonds with protein targets underpins its utility in drug discovery.[2] This guide focuses on a specific analogue, 1-(2-Hydroxyethyl)-3-phenylurea, and provides a comprehensive framework for researchers and drug development professionals to elucidate its mechanism of action. While direct biological data for this particular compound is not extensively documented, the well-established activities of the broader phenylurea class offer a logical starting point for investigation. This document will synthesize field-proven insights and detailed experimental protocols to guide the systematic evaluation of 1-(2-Hydroxyethyl)-3-phenylurea, from initial phenotypic screening to specific target validation and pathway analysis.

Physicochemical Properties and Synthesis of 1-(2-Hydroxyethyl)-3-phenylurea

A foundational understanding of the test compound's properties is critical for designing meaningful biological assays.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 3747-47-5 | [3][4] |

| Molecular Formula | C9H12N2O2 | [3] |

| Molecular Weight | 180.2 g/mol | [3] |

| Melting Point | 121 °C | [3] |

| Boiling Point | 320.7±34.0 °C (Predicted) | [3] |

A General Synthetic Approach

The synthesis of phenylurea derivatives is well-established and typically involves the reaction of an amine with an isocyanate.[2][5] For 1-(2-Hydroxyethyl)-3-phenylurea, a common synthetic route would involve the reaction of phenyl isocyanate with 2-aminoethanol. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography.[5][6]

Postulated Mechanisms of Action Based on the Phenylurea Scaffold

The biological activity of a phenylurea derivative is largely dictated by the nature of its substituents. Based on extensive research into this class of compounds, several key mechanisms of action can be postulated for 1-(2-Hydroxyethyl)-3-phenylurea.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[6][7][8] In the context of oncology, the depletion of tryptophan and the accumulation of its metabolites create an immunosuppressive microenvironment that allows tumors to evade the host's immune system.[6] Consequently, IDO1 is a significant target in cancer immunotherapy.[1][7][8]

-

Causality of Inhibition: Phenylurea derivatives have been identified as potent and selective IDO1 inhibitors.[1][7][8] Molecular docking studies suggest that the urea moiety can form key hydrogen bonds within the active site of the enzyme. The phenyl ring and its substituents contribute to the overall binding affinity and selectivity.

-

Downstream Effects: Inhibition of IDO1 by a compound like 1-(2-Hydroxyethyl)-3-phenylurea would be expected to restore local tryptophan levels and reduce kynurenine pathway metabolites. This would, in turn, alleviate the suppression of T-cell proliferation and promote an anti-tumor immune response.

Caption: Phenylurea derivatives can inhibit the IDO1 enzyme, blocking tryptophan catabolism and mitigating tumor immune evasion.

Modulation of Other Key Enzymes

The versatility of the phenylurea scaffold allows it to target a range of other enzymes implicated in various disease states.

-

Rho-associated coiled-coil protein kinase (ROCK): Phenylurea-based compounds have been developed as potent and selective ROCK inhibitors.[9] The RhoA/ROCK pathway is involved in regulating cell shape, motility, and contraction.[9] Inhibition of this pathway has therapeutic potential in cardiovascular diseases and glaucoma.[9]

-

Transketolase: This enzyme is a key player in the pentose phosphate pathway, which is often upregulated in cancer cells to support their high proliferation rate.[10] Diphenyl urea derivatives have been identified as inhibitors of human transketolase, suggesting a potential anti-cancer mechanism.[10]

-

Cytokinin oxidase/dehydrogenase (CKO): In plant biology, phenylurea derivatives can act as competitive inhibitors of CKO, an enzyme that degrades cytokinins, thereby influencing plant growth and development.[11] While this is a plant-specific target, it highlights the broad enzymatic inhibitory potential of this chemical class.

A Phased Experimental Approach to Elucidate the Mechanism of Action

A systematic, multi-phased approach is recommended to efficiently and accurately determine the biological activity of 1-(2-Hydroxyethyl)-3-phenylurea.

Caption: A three-phased experimental workflow for mechanism of action elucidation.

Phase 1: Broad Phenotypic Screening

The initial step is to cast a wide net to identify the general biological effect of the compound. A common and effective starting point is to assess its cytotoxic potential against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

-

Cell Seeding: Plate cancer cells (e.g., a panel including B16F10 melanoma and PAN02 pancreatic cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-(2-Hydroxyethyl)-3-phenylurea in DMSO and then further dilute in cell culture medium. Add the compound solutions to the wells, ensuring the final DMSO concentration is below 0.5%. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Phase 2: Target Identification and Validation

If Phase 1 reveals significant anti-proliferative activity, the next logical step is to investigate the most probable molecular targets. Given the literature on phenylurea derivatives, an IDO1 inhibition assay is a high-priority experiment.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against the IDO1 enzyme.[1]

-

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

IDO1 Assay Buffer

-

Test compound (1-(2-Hydroxyethyl)-3-phenylurea) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 320-325 nm

-

-

Procedure: a. Prepare a reaction mixture containing the IDO1 enzyme and assay buffer. b. Add 90 µL of the reaction mixture to each well of a 96-well plate. c. Add 5 µL of various concentrations of the test compound solution to the designated "Test Inhibitor" wells. Add 5 µL of DMSO to the "Control" wells. d. Pre-incubate the plate at room temperature for 10 minutes. e. Initiate the reaction by adding 5 µL of L-Tryptophan solution to all wells. f. Incubate the plate at 37°C for 30-60 minutes. g. Stop the reaction and measure the absorbance at 320-325 nm. The product of the IDO1-catalyzed reaction, N-formylkynurenine, has a characteristic absorbance at this wavelength.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Phase 3: Pathway Analysis and Downstream Effects

Upon successful identification of a primary target, the focus shifts to confirming the compound's effect on the associated signaling pathway within a cellular context.

Experimental Protocol: Western Blot for Downstream Signaling

If 1-(2-Hydroxyethyl)-3-phenylurea is found to inhibit a specific kinase (e.g., ROCK), a Western blot can be used to assess the phosphorylation status of its downstream substrates.

-

Cell Treatment: Treat cells with 1-(2-Hydroxyethyl)-3-phenylurea at various concentrations for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-myosin light chain for ROCK). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with the compound.

Conclusion

While the specific mechanism of action for 1-(2-Hydroxyethyl)-3-phenylurea requires empirical determination, the extensive body of research on the phenylurea scaffold provides a strong foundation for a targeted and logical investigational strategy. The proposed phased approach, beginning with broad phenotypic screening and progressing to specific target validation and pathway analysis, offers a robust framework for elucidating its biological function. The high prevalence of enzyme inhibition, particularly of IDO1, within this compound class suggests that this is a primary avenue of investigation. The detailed protocols provided herein serve as a practical guide for researchers to systematically uncover the therapeutic potential of 1-(2-Hydroxyethyl)-3-phenylurea.

References

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules. Available at: [Link]

-

Malíková, J., et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study. PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). National Center for Biotechnology Information. Available at: [Link]

-

Obiol-Pardo, C., et al. (2012). Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. PLOS One. Available at: [Link]

-

Doe, C., et al. (2013). Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. ACS Publications. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Available at: [Link]

-

Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. (2025). ResearchGate. Available at: [Link]

-

Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025). MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents | MDPI [mdpi.com]

- 6. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors [mdpi.com]

- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening | PLOS One [journals.plos.org]

- 11. Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 1-(2-Hydroxyethyl)-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Data and Scientific Inference

This document provides a comprehensive toxicological and safety overview of 1-(2-Hydroxyethyl)-3-phenylurea (CAS No. 3747-47-5). It is important to note that publicly available, in-depth toxicological studies specifically for this compound are limited. Therefore, this guide has been constructed by a Senior Application Scientist through a rigorous process of data synthesis, analysis of structurally related compounds, and the application of established toxicological principles. Our approach is grounded in scientific integrity, providing a predictive yet cautious profile to guide researchers in safe handling and experimental design. This guide is intended to be a living document, to be updated as new data becomes available.

Introduction to 1-(2-Hydroxyethyl)-3-phenylurea: A Molecule of Interest

1-(2-Hydroxyethyl)-3-phenylurea is a substituted urea compound that has potential applications in various fields, including as an intermediate in organic synthesis and potentially in the development of novel therapeutic agents, given the diverse biological activities of other phenylurea derivatives.[1] Its structure combines a phenylurea moiety with a hydroxyethyl group, which influences its physicochemical properties and, consequently, its toxicological profile.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its behavior both in experimental settings and in biological systems.

| Property | Value | Source |

| CAS Number | 3747-47-5 | [2][3] |

| Molecular Formula | C₉H₁₂N₂O₂ | [2][4] |

| Molecular Weight | 180.20 g/mol | [2][4] |

| Melting Point | 121 °C | [2] |

| Boiling Point (Predicted) | 320.7 ± 34.0 °C | [2] |

| Density (Predicted) | 1.239 g/cm³ | [3] |

The presence of both a hydroxyl group and a urea moiety suggests that 1-(2-Hydroxyethyl)-3-phenylurea has a degree of water solubility and the potential for hydrogen bonding, which can influence its absorption and distribution in biological systems.

Predictive Toxicological Profile: A Tale of Two Moieties

In the absence of direct toxicological data, we can infer a potential toxicological profile by examining the known effects of its core structural components: the phenylurea group and the hydroxyethyl group.

The Phenylurea Core: Potential for Systemic Effects

Phenylurea and its derivatives are a well-studied class of compounds with a range of biological activities and toxicities. The parent compound, phenylurea, is classified as harmful if swallowed.[5] Some substituted phenylureas are used as herbicides, exerting their effects by inhibiting photosynthesis in plants.[6] While this specific mode of action is not directly relevant to human health, it highlights the biological activity of this chemical class.

Of greater relevance is the potential for metabolic activation. The phenyl ring can undergo metabolic transformations in the liver, which could potentially lead to the formation of reactive intermediates. For instance, N-nitrosation of some phenylurea compounds can result in highly carcinogenic substances. While there is no nitroso group in 1-(2-Hydroxyethyl)-3-phenylurea, this underscores the need for careful handling to avoid unintended chemical reactions.

The Hydroxyethyl Group: A Modulator of Toxicity

The hydroxyethyl group generally tends to increase water solubility and can be a site for Phase II metabolic conjugation, which typically leads to detoxification and excretion. However, the overall toxicological profile is highly dependent on the rest of the molecule.

Synthesized Predictive Toxicological Assessment

Based on the analysis of its structural analogs, the following predictive toxicological profile for 1-(2-Hydroxyethyl)-3-phenylurea can be constructed. It is crucial to treat these as potential hazards until verified by specific testing.

-

Acute Toxicity: Based on the data for phenylurea, it is prudent to assume that 1-(2-Hydroxyethyl)-3-phenylurea may be harmful if swallowed .[5] The acute dermal and inhalation toxicities are unknown, but skin and respiratory protection are recommended as a precautionary measure.

-

Skin and Eye Irritation: While hydroxyethyl urea is considered to be at most a mild skin irritant, some phenylurea derivatives can cause skin irritation.[7][8] Therefore, 1-(2-Hydroxyethyl)-3-phenylurea should be considered a potential skin and eye irritant . Direct contact with skin and eyes should be avoided.

-

Sensitization: There is a potential for skin sensitization with some related compounds.[8] Therefore, repeated skin contact should be avoided to minimize the risk of developing an allergic reaction.

-

Reproductive and Developmental Toxicity: There is insufficient information to predict the potential for reproductive or developmental toxicity.

Safety Data Sheet (SDS) and Hazard Communication

As no official, comprehensive SDS for 1-(2-Hydroxyethyl)-3-phenylurea is readily available from major suppliers, this section provides a summary of the likely hazard classifications based on our predictive analysis. This should be used for interim guidance until a formal SDS is obtained.

Predicted GHS Classification:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Skin Irritation: Category 2 (Causes skin irritation)

-

Eye Irritation: Category 2A (Causes serious eye irritation)

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction)

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Experimental Protocols for Safe Handling and Emergency Procedures

Given the predictive toxicological profile, a cautious approach to handling 1-(2-Hydroxyethyl)-3-phenylurea is warranted. The following protocols are designed to minimize exposure and ensure a safe working environment.

Risk Assessment and Control

Caption: Risk assessment and control workflow for handling 1-(2-Hydroxyethyl)-3-phenylurea.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[7]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[5]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or where there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If working with a powder form and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.

Engineering Controls

-

Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

Conclusion: A Call for Further Research

1-(2-Hydroxyethyl)-3-phenylurea is a compound with potential for further scientific exploration. However, the current lack of comprehensive toxicological data necessitates a cautious and well-informed approach to its handling. This guide provides a predictive framework based on the analysis of its structural components, but it is not a substitute for empirical toxicological testing. Researchers are strongly encouraged to obtain a supplier-specific Safety Data Sheet and to conduct appropriate risk assessments before use. As the scientific community continues to investigate this and related compounds, a clearer understanding of its toxicological profile will undoubtedly emerge.

References

-

Appchem. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 | C9H12N2O2. [Link]

- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.

-

EPA. N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid - Hazard Genotoxicity. [Link]

-

European Commission. N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulphate. [Link]

- Maharaj, S., El Ahmadie, N., Rheingold, S., El Chehouri, J., Yang, L., Souders, C. L., 2nd, & Martyniuk, C. J. (2020). Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae.

- Jinna, S., & Khandhar, P. B. (2023). Hydroxyurea Toxicity. In StatPearls.

Sources

- 1. 1-(2-HYDROXYETHYL)-3-PHENYL-2-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. appchemical.com [appchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Hydroxyethyl)-3-phenylurea using NMR Spectroscopy

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 1-(2-Hydroxyethyl)-3-phenylurea. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation. By integrating a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques—including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—we present a self-validating workflow that ensures scientific integrity and delivers an unambiguous structural assignment. Each step is grounded in authoritative principles, providing a robust framework for the analysis of similarly substituted urea derivatives.

Introduction and Strategic Overview

1-(2-Hydroxyethyl)-3-phenylurea is a disubstituted urea derivative featuring both aromatic and aliphatic moieties. Its structure, while seemingly simple, presents an excellent model for demonstrating the power of a multi-faceted NMR approach to resolve common challenges in structural analysis, such as overlapping aromatic signals, assignment of quaternary carbons, and confirmation of fragment connectivity across heteroatoms.

The core objective of this guide is to systematically deconstruct the molecule's NMR fingerprint. We will employ a logical progression of experiments, where each step builds upon the last, to assemble a complete and validated structural picture. This process mirrors the rigorous standards required in pharmaceutical development and chemical research for compound identification and purity assessment.[1]

First, 1D NMR (¹H and ¹³C) will provide an initial census of the proton and carbon environments. DEPT-135 will then differentiate the carbon multiplicities. Finally, a series of 2D correlation experiments (COSY, HSQC, HMBC) will be deployed to unequivocally establish the bonding framework and finalize the assignment.

Molecular Structure and Atom Numbering Scheme:

For clarity and consistency throughout this guide, the following numbering scheme will be used for 1-(2-Hydroxyethyl)-3-phenylurea:

Experimental Protocols: A Foundation of Quality Data

The integrity of any structural elucidation rests on the quality of the acquired data. The following protocols are designed to yield high-resolution, artifact-free spectra suitable for detailed analysis.

Protocol: NMR Sample Preparation

Rationale: The choice of solvent is critical for analyzing urea compounds. The labile protons of the amine (N-H) and hydroxyl (O-H) groups can undergo rapid chemical exchange, leading to signal broadening or disappearance.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent because its hydrogen-bond accepting nature slows this exchange process, resulting in sharper, more easily observable signals for the N-H and O-H protons.[3]

Methodology:

-

Weigh approximately 10-15 mg of 1-(2-Hydroxyethyl)-3-phenylurea directly into a clean, dry vial. This concentration is optimal for achieving good signal-to-noise in both ¹H and heteronuclear (¹³C, 2D) experiments.[4]

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex or sonicate the mixture until the sample is fully dissolved, ensuring a homogenous solution free of particulate matter. Suspended solids can degrade the magnetic field homogeneity, leading to poor spectral resolution.[5]

-

Using a clean Pasteur pipette with a cotton plug to filter out any micro-particulates, transfer the solution into a standard 5 mm NMR tube.[5]

-

Cap the NMR tube securely and label it appropriately. The sample is now ready for data acquisition.

Protocol: NMR Spectra Acquisition

Rationale: A comprehensive suite of experiments is necessary for an unambiguous assignment.[1] The parameters below are typical for a 400 or 500 MHz spectrometer and are designed to provide sufficient resolution and sensitivity for each correlation type.

Methodology:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 25 °C).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquire the following spectra sequentially:

-

¹H NMR: 16 scans, 2-second relaxation delay.

-

¹³C NMR: 1024 scans, 2-second relaxation delay, with proton broadband decoupling.

-

DEPT-135: 256 scans, 2-second relaxation delay. This experiment differentiates carbons based on the number of attached protons.[6]

-

COSY (¹H-¹H): 8 scans per increment, 256 increments in the indirect dimension. This reveals proton-proton spin coupling networks.[7]

-

HSQC (¹H-¹³C): 16 scans per increment, 256 increments. This maps protons to their directly attached carbons.[1]

-

HMBC (¹H-¹³C): 32 scans per increment, 256 increments, optimized for a long-range coupling constant of 8 Hz. This identifies multi-bond correlations between protons and carbons, which is key for connecting molecular fragments.[8]

-

Step-by-Step Spectra Interpretation and Analysis

This section details the logical process of interpreting the acquired NMR data, starting from the basic 1D spectra and culminating in the complete structural map provided by 2D correlation experiments.

¹H NMR: The Proton Inventory

The ¹H NMR spectrum provides the first look at the proton environments within the molecule.

-

Aromatic Region (δ 6.9-7.5 ppm): The phenyl group protons appear as a complex series of multiplets. The signals for H-4' (para) and H-2'/H-6' (ortho) are typically distinct from H-3'/H-5' (meta) due to their different electronic environments.

-

Amine (N-H) Protons (δ ~8.6 and ~6.2 ppm): Two distinct signals are expected for the two N-H protons (H-1 and H-3). Their chemical shifts are sensitive to concentration and temperature.[2] The downfield shift of H-1 is characteristic of an amide/urea proton adjacent to an aromatic ring.

-

Aliphatic Methylene Protons (δ ~3.4 and ~3.2 ppm): The two methylene groups, -CH₂- (H-5) and -CH₂- (H-6), are chemically non-equivalent and are expected to appear as distinct multiplets, coupled to each other.

-

Hydroxyl (O-H) Proton (δ ~4.8 ppm): The hydroxyl proton signal often appears as a broad triplet due to coupling with the adjacent methylene (H-6) protons.

Confirmatory Test (D₂O Exchange): To definitively identify the N-H and O-H protons, a D₂O exchange experiment can be performed. After adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum, the signals corresponding to H-1, H-3, and H-7 will disappear as these labile protons are replaced by deuterium.[9][10]

¹³C and DEPT-135 NMR: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment clarifies the multiplicity of each carbon (i.e., whether it is a CH, CH₂, or CH₃ group).[11]

-

Carbonyl Carbon (C-4): A single signal in the downfield region (δ ~155 ppm), characteristic of a urea carbonyl group. This signal will be absent in all DEPT spectra as it is a quaternary carbon.[12]

-

Aromatic Carbons (C-1' to C-6'): Four signals are expected for the six aromatic carbons due to symmetry. C-1' (the ipso-carbon attached to nitrogen) is quaternary and will be absent in DEPT spectra. C-2'/C-6', C-3'/C-5', and C-4' are all CH carbons and will appear as positive signals in the DEPT-135 spectrum.[6]

-

Aliphatic Carbons (C-5, C-6): Two signals are expected in the aliphatic region. Both C-5 and C-6 are methylene (CH₂) groups and will therefore appear as negative signals (pointing down) in the DEPT-135 spectrum, providing a clear and unambiguous assignment of their type.[11]

Diagram: DEPT-135 Logic Workflow This diagram illustrates how the DEPT-135 experiment differentiates carbon signals based on the number of attached protons.

Caption: Logic flow of the DEPT-135 experiment.

2D NMR: Assembling the Structure

2D NMR experiments provide the definitive connections needed to piece the molecular fragments together.

The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).[13] Cross-peaks appear between the signals of coupled protons.[7]

-

Aliphatic Spin System: A clear cross-peak will be observed between the H-5 multiplet (δ ~3.2 ppm) and the H-6 multiplet (δ ~3.4 ppm), confirming the -CH₂-CH₂- connectivity of the hydroxyethyl fragment.

-

Aromatic Spin System: A network of cross-peaks will connect the adjacent protons on the phenyl ring (e.g., H-2' with H-3', H-3' with H-4'), allowing the assignment of neighboring protons within the aromatic system.

-

Hydroxyethyl Coupling: A correlation will be seen between the OH proton (H-7) and the adjacent methylene protons (H-6), confirming the position of the hydroxyl group.

Diagram: Key COSY Correlations This diagram highlights the essential ³JHH couplings that define the molecular fragments.

Caption: COSY correlations in the hydroxyethyl chain.

The HSQC spectrum correlates each proton with the carbon to which it is directly attached (¹JCH).[14] This is the most reliable way to assign protonated carbons.

-

Each CH and CH₂ group will show a single cross-peak connecting its ¹H and ¹³C chemical shifts. For example, the proton signal at δ ~3.4 ppm (H-6) will correlate to the carbon signal at δ ~60 ppm (C-6), and the proton signal at δ ~3.2 ppm (H-5) will correlate to the carbon at δ ~42 ppm (C-5).

-

This experiment confirms the assignments made from the 1D spectra and definitively links the proton and carbon skeletons.

-

Importantly, protons not attached to carbon (H-1, H-3, H-7) and carbons with no attached protons (C-4, C-1') will not show any signals in the HSQC spectrum.[1]

The HMBC experiment is arguably the most powerful tool for final structure confirmation, as it reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[15] This allows for the connection of all molecular fragments, including across heteroatoms and to quaternary carbons.

Key Diagnostic Correlations:

-

Connecting the Phenyl Ring to the Urea: The N-H proton H-1 will show a crucial correlation to the ipso-carbon of the phenyl ring (C-1', ³JCH) and the two ortho-carbons (C-2'/C-6', ²JCH). This firmly establishes the point of attachment of the phenyl group.

-

Confirming the Urea Core: Both N-H protons (H-1 and H-3) will show strong correlations to the central carbonyl carbon (C-4). This confirms the urea backbone.

-

Linking the Ethyl Chain to the Urea: The N-H proton H-3 will show a correlation to the adjacent methylene carbon C-5 (²JCH). Conversely, the methylene protons H-5 will show a correlation back to the carbonyl carbon C-4 (³JCH). This pair of correlations unambiguously links the hydroxyethyl fragment to the nitrogen of the urea moiety.

-

Internal Fragment Confirmation: Additional correlations, such as from H-6 to C-5 (²JCH) and H-5 to C-6 (²JCH), will further validate the assignments within the ethyl chain.

Diagram: Definitive HMBC Correlation Network This diagram illustrates the key long-range correlations that piece the entire molecular puzzle together.

Caption: Key HMBC correlations confirming the molecular assembly.

Summary of Results and Final Assignments

The systematic application of 1D and 2D NMR experiments provides a network of interlocking, self-validating data points, leading to the complete and unambiguous structural elucidation of 1-(2-Hydroxyethyl)-3-phenylurea. The data gathered is summarized in the table below.

Table 1: Consolidated ¹H and ¹³C NMR Data and Assignments for 1-(2-Hydroxyethyl)-3-phenylurea (in DMSO-d₆)

| Atom No. | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |

| 1 | ~8.6, s | - | - | C-4, C-1', C-2'/6' |

| 3 | ~6.2, t | - | - | C-4, C-5 |

| 4 | - | ~155.4 | Absent | - |

| 5 | ~3.2, q | ~42.0 | Negative | C-4, C-6 |

| 6 | ~3.4, q | ~60.3 | Negative | C-5 |

| 7 | ~4.8, t | - | - | C-6 |

| 1' | - | ~140.0 | Absent | - |

| 2'/6' | ~7.4, d | ~118.0 | Positive | C-4', C-1' |

| 3'/5' | ~7.2, t | ~128.8 | Positive | C-1' |

| 4' | ~6.9, t | ~121.5 | Positive | C-2'/6' |

Note: Chemical shifts (δ) are approximate and can vary slightly based on sample concentration and instrument calibration. Multiplicity (Mult.): s=singlet, d=doublet, t=triplet, q=quartet.

Conclusion

This guide has demonstrated a robust, logic-driven workflow for the complete structural assignment of 1-(2-Hydroxyethyl)-3-phenylurea using a standard suite of NMR experiments. By methodically progressing from 1D spectral inventories to 2D connectivity maps, each piece of structural information is cross-validated by multiple data points. The DEPT-135 experiment was essential for identifying carbon types, COSY established the proton coupling networks within fragments, HSQC linked the proton and carbon skeletons, and HMBC provided the crucial long-range correlations needed to assemble the final structure. This comprehensive approach exemplifies the standards of scientific integrity and technical accuracy required in modern chemical and pharmaceutical research, providing a reliable template for the analysis of other small molecules.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation Associates, Inc. website: [Link]

-

Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from University of Regensburg website: [Link]

-

LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]

-

LibreTexts Chemistry. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

SpringerLink. (n.d.). Sample Preparation and Data Analysis for NMR-Based Metabolomics. [Link]

-

Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

ResearchGate. (2014, November 7). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication?[Link]

-

Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

-

University of Ottawa NMR Facility Blog. (2008, June 20). APT vs DEPT-135. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Tecmag. (n.d.). DEPT - 135. [Link]

-

YouTube. (2013, January 19). How to interpret a HSQC NMR Spectrum. [Link]

-

Sparkl. (n.d.). Revision Notes - Identification of O–H and N–H Protons by D₂O Exchange. [Link]

-

Royal Society of Chemistry. (2025). Supporting Information. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

-

Books Gateway. (n.d.). Sample Preparation | NMR Spectroscopy in Food Analysis. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Beilstein Journals. (2020). Supporting Information. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 1, 2 (0.02 M in DMSO-d 6 ), and 3 (0.04 M in DMSO-d 6 ). [Link]

-

Chemical Communications (RSC Publishing). (n.d.). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. [Link]

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

-

ResearchGate. (2015). NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, Dimethylsulfoxide-d6, simulated). [Link]

-

Bruker. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

-

All About Drugs. (2014, April 6). 1H-1H COSY NMR. [Link]

-

Chem.ucla.edu. (n.d.). COSY. [Link]

-

LibreTexts Chemistry. (2022, October 4). 5.1: COSY Spectra. [Link]

-

ResearchGate. (n.d.). 13 C{ 1 H} NMR spectra of DMSO-d 6 showing the typical septet due to 13.... [Link]

-

Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. (n.d.). Figure S6. 1 H NMR spectrum of 2e. Solvent: DMSO-d6, 300 MHz. [Link]

-

PubMed. (2016, October 15). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. [Link]

-

ScienceDirect. (n.d.). Modern NMR Approaches to the Structure Elucidation of Natural Products. [Link]

-

PubMed. (2011, November 28). Unprecedented ultra-high-resolution hydroxy group (1)H NMR spectroscopic analysis of plant extracts. [Link]

-

anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. organomation.com [organomation.com]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 10. studymind.co.uk [studymind.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. University of Ottawa NMR Facility Blog: APT vs DEPT-135 [u-of-o-nmr-facility.blogspot.com]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In vitro pharmacokinetics and metabolism of 1-(2-Hydroxyethyl)-3-phenylurea

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Metabolism of 1-(2-Hydroxyethyl)-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization of 1-(2-Hydroxyethyl)-3-phenylurea, a molecule of interest in medicinal chemistry.[1][2] Given the critical role of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies in drug discovery, this document outlines a robust, scientifically-grounded strategy to elucidate the pharmacokinetic and metabolic profile of this compound. By understanding its metabolic fate and potential for drug-drug interactions early in development, we can make informed decisions to guide further preclinical and clinical evaluation.[3][4]

The urea moiety is a cornerstone in modern drug design, known for its ability to form stable hydrogen bonds with biological targets.[1][2][5] However, the pharmacokinetic properties of urea derivatives can be highly variable, necessitating a thorough in vitro evaluation.[1][6] This guide will detail the necessary experiments, from metabolic stability and metabolite identification to plasma protein binding and cytochrome P450 (CYP) reaction phenotyping.

Part 1: Metabolic Stability and Intrinsic Clearance

The initial step in characterizing the metabolic profile of a new chemical entity (NCE) is to assess its stability in the presence of drug-metabolizing enzymes.[7] This is typically evaluated using human liver microsomes or hepatocytes, which contain a rich complement of Phase I and Phase II enzymes.[8][9] The primary objective is to determine the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.

Experimental Workflow: Metabolic Stability

The following diagram illustrates the typical workflow for a metabolic stability assay.

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of 1-(2-Hydroxyethyl)-3-phenylurea in DMSO.

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 2X NADPH regenerating system solution in 100 mM potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add 50 µL of the diluted HLM suspension.

-

Add 1 µL of the 1 mM test compound stock solution to the HLM, resulting in a 2X concentration of the test compound. Pre-incubate for 10 minutes at 37°C.

-

Initiate the metabolic reaction by adding 49 µL of the 2X NADPH regenerating system. The final reaction volume is 100 µL, with a final HLM concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.[10]

-

-

Time-Point Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 25 µL of the incubation mixture to a new 96-well plate containing 100 µL of ice-cold acetonitrile with a suitable internal standard.[11]

-

-

Sample Processing and Analysis:

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 3000 rpm for 10 minutes to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining 1-(2-Hydroxyethyl)-3-phenylurea.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining against time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL)

-

Data Presentation: Metabolic Stability Parameters

| Parameter | Value |

| Half-life (t₁/₂) (min) | |

| Intrinsic Clearance (CLint) (µL/min/mg protein) |

Part 2: Metabolite Identification and Metabolic Pathway Elucidation

Identifying the major metabolites of 1-(2-Hydroxyethyl)-3-phenylurea is crucial for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic metabolites.[4] Based on the metabolism of other phenylurea compounds, the primary metabolic pathways are likely to involve oxidation by cytochrome P450 enzymes.[12][13]

Proposed Metabolic Pathways of 1-(2-Hydroxyethyl)-3-phenylurea

The following diagram illustrates the plausible metabolic pathways for 1-(2-Hydroxyethyl)-3-phenylurea, including hydroxylation of the aromatic ring and the ethyl side chain, followed by potential Phase II conjugation.

Caption: Proposed metabolic pathways of 1-(2-Hydroxyethyl)-3-phenylurea.

Experimental Protocol: Metabolite Identification using High-Resolution Mass Spectrometry

-

Incubation:

-

Follow the same incubation procedure as the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to facilitate the detection of metabolites.

-

-

Sample Preparation:

-

At the end of the incubation period (e.g., 60 minutes), quench the reaction with an equal volume of cold acetonitrile.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full-scan MS and data-dependent MS/MS data.

-

Compare the chromatograms of the t=0 and t=60 minute samples to identify new peaks corresponding to potential metabolites.

-

Analyze the mass spectra to determine the elemental composition of the parent compound and its metabolites.

-

Examine the MS/MS fragmentation patterns to elucidate the structure of the metabolites.

-

Part 3: Cytochrome P450 Reaction Phenotyping

Identifying the specific CYP450 enzymes responsible for the metabolism of 1-(2-Hydroxyethyl)-3-phenylurea is essential for predicting potential drug-drug interactions (DDIs).[14][15][16] Two common approaches for reaction phenotyping are the use of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes.[17][18]

Experimental Protocol: Recombinant Human CYP Enzymes

-

Incubation:

-

Incubate 1-(2-Hydroxyethyl)-3-phenylurea (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) in the presence of an NADPH regenerating system.[14]

-

-

Analysis:

-

After a set incubation time (e.g., 60 minutes), quench the reactions and analyze the samples by LC-MS/MS to measure the depletion of the parent compound.

-

-

Data Interpretation:

-

The enzyme(s) that show significant metabolism of the compound are identified as the primary contributors to its clearance.

-

Experimental Protocol: Chemical Inhibition in Human Liver Microsomes

-

Incubation:

-

Co-incubate 1-(2-Hydroxyethyl)-3-phenylurea (1 µM) with human liver microsomes and an NADPH regenerating system in the presence and absence of known selective inhibitors for major CYP isoforms.[17]

-

-

Analysis:

-

Measure the formation of the primary metabolite(s) or the depletion of the parent compound by LC-MS/MS.

-

-

Data Interpretation:

-

A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.

-

Data Presentation: CYP450 Reaction Phenotyping Results

| CYP Isoform | % Metabolism (Recombinant Enzymes) | % Inhibition (Chemical Inhibitors) |

| CYP1A2 | ||

| CYP2C9 | ||

| CYP2C19 | ||

| CYP2D6 | ||

| CYP3A4 |

Part 4: Plasma Protein Binding

The extent of a drug's binding to plasma proteins influences its distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active.[19][20] Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[21]

Experimental Workflow: Plasma Protein Binding by Equilibrium Dialysis

Caption: Workflow for plasma protein binding assay using equilibrium dialysis.

Detailed Protocol: Equilibrium Dialysis

-

Preparation:

-

Prepare a stock solution of 1-(2-Hydroxyethyl)-3-phenylurea and spike it into human plasma at the desired final concentration (e.g., 1 µM).

-

Prepare a phosphate buffer solution (pH 7.4).

-

-

Dialysis:

-

Load the plasma containing the test compound into one chamber of the equilibrium dialysis apparatus and the buffer into the other chamber, separated by a semi-permeable membrane.

-

Incubate the apparatus at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).[21]

-

-

Analysis:

-

At the end of the incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of the test compound in both samples by LC-MS/MS.

-

-

Calculation:

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

Data Presentation: Plasma Protein Binding

| Parameter | Value |

| Fraction Unbound (fu) | |

| % Bound |

Conclusion

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the in vitro characterization of 1-(2-Hydroxyethyl)-3-phenylurea. By systematically evaluating its metabolic stability, identifying its metabolic pathways, determining the responsible CYP450 enzymes, and quantifying its plasma protein binding, researchers can build a robust pharmacokinetic profile. This information is invaluable for making critical decisions in the drug discovery and development process, ultimately contributing to the advancement of safer and more effective therapeutics.

References

-

Siminszky, B. (2006). Expression of a soybean cytochrome P450 monooxygenase cDNA in yeast and tobacco enhances the metabolism of phenylurea herbicides. Proceedings of the National Academy of Sciences of the United States of America, 103(38), 14079–14084. [Link]

-

Robineau, T., Batard, Y., Nedelkina, S., Cabello-Hurtado, F., LeRet, M., Sorokine, O., Didierjean, L., & Werck-Reichhart, D. (1998). The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. Plant Physiology, 118(3), 1049–1056. [Link]

-

Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). CYP76B1 metabolism of phenylurea. [Image]. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Protein Binding Services. Retrieved from [Link]

-

QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

-

ResearchGate. (2026, February 18). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. [Link]

-

Tota, M. R., Smith, C., & Zhang, Y. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(11), 2872. [Link]

-

Lee, K., et al. (2013). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Journal of Medicinal Chemistry, 56(10), 3975-3987. [Link]

-

Indian Journal of Chemistry. (2025, June 24). Hydroxyurea, thiourea, and urea derivatives of coumarins: synthesis, characterization, molecular docking, DFT calculations, pharmacokinetics and anticancer potency. [Link]

-

Inglese, J., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. ASSAY and Drug Development Technologies, 14(7), 405-416. [Link]

-

Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]

-

Angeli, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1636-1667. [Link]

-

National Center for Biotechnology Information. (2024, February 16). Table 1, P450 inhibition of substituted phenyl urea analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

El-Gazzar, A. A., et al. (2011). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3239. [Link]

-

Ilardi, E. A., & Vitaku, E. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 238, 114469. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

-

BioIVT. (2020, August 11). Drug-Drug Interaction (DDI) Prediction Models Blog. [Link]

-

European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. [Link]

-

Tseng, E., & Obach, R. S. (2025). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics, 66, 101508. [Link]

-

Gerecke, A. C., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. [Link]

-

Wienkers, L. C., & Heath, T. G. (2007). Cytochrome P450 reaction-phenotyping: an industrial perspective. Current Drug Metabolism, 8(7), 665-673. [Link]

-

Waters. (n.d.). EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid C. Retrieved from [Link]

-

protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

-

NextSDS. (n.d.). 1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. Retrieved from [Link]

-

Hsieh, Y. S., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8175. [Link]

-

Caldwell, G. W., & Yan, Z. (Eds.). (2014). In Vitro Methods in Drug Discovery and Development. Springer. [Link]

-

Prot, J. M., et al. (2010). PERFORMANCE OF BIOTRANSFORMATION OF HUMAN PRIMARY HEPATOCYTES EXPOSED TO A PHARMACOLOGICAL COCKTAIL INSIDE A LIVER MICROCHIP. 14th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

-

Cokic, V. P., et al. (2018). Nitric Oxide Mediation in Hydroxyurea and Nitric Oxide Metabolites' Inhibition of Erythroid Progenitor Growth. International Journal of Molecular Sciences, 19(11), 3356. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioivt.com [bioivt.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]

- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. beckman.com [beckman.com]

- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of a soybean cytochrome P450 monooxygenase cDNA in yeast and tobacco enhances the metabolism of phenylurea herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. enamine.net [enamine.net]

- 15. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. qps.com [qps.com]

Thermal stability and melting point analysis of 1-(2-Hydroxyethyl)-3-phenylurea

An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-(2-Hydroxyethyl)-3-phenylurea

Introduction